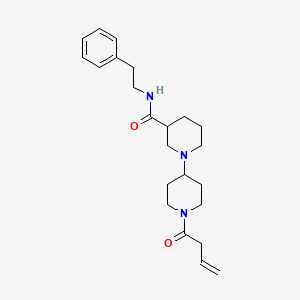![molecular formula C22H20N2O3 B6024377 N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the formation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating other diseases such as arthritis and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide has several advantages for lab experiments, including its ease of synthesis and low toxicity to normal cells. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticle-based drug delivery systems. Another area of research is the investigation of this compound's potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential use of this compound for the treatment of other diseases beyond cancer.
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for cancer treatment and other diseases. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research and development.
Méthodes De Synthèse
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-(aminomethyl)-3-methylbenzoic acid and benzoyl chloride. The resulting compound is then subjected to a final reaction with methylamine to yield this compound.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide has been studied extensively for its potential use as an anti-cancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-14-18(23-21(25)17-8-11-19(27-2)12-9-17)10-13-20(15)24-22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHOXAQRKVBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6024297.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)
![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6024331.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![2-(4-morpholinyl)-5-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024350.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
